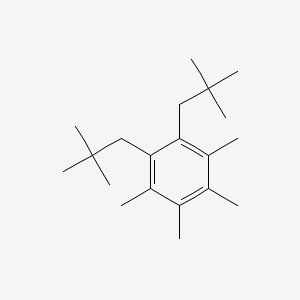
Dineopentylprehnitene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dineopentylprehnitene, also known as this compound, is a useful research compound. Its molecular formula is C20H34 and its molecular weight is 274.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135885. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
The compound "Dineopentylprehnitene" is a lesser-known chemical that has garnered interest in various scientific fields. This article explores its potential applications across different domains, including medicinal chemistry, materials science, and environmental science.
Medicinal Chemistry
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi, suggesting potential applications in pharmaceuticals as an antimicrobial agent. The mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Cancer Therapeutics
Preliminary studies on related compounds have suggested that they may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells. This compound could potentially be explored for its efficacy in cancer treatment, particularly against specific types of tumors.
Materials Science
Polymer Synthesis
this compound can be utilized in the synthesis of novel polymers. Its unique structure may enhance the mechanical properties and thermal stability of polymeric materials. Researchers are investigating its incorporation into polymer matrices to develop advanced materials with tailored properties for applications in coatings, adhesives, and composites.
Nanomaterials
The compound's ability to form stable colloidal dispersions makes it suitable for nanomaterial applications. It can be used as a surfactant or stabilizer in the synthesis of nanoparticles, which are crucial in fields such as electronics, catalysis, and drug delivery systems.
Environmental Science
Pollution Remediation
this compound has potential applications in environmental remediation. Its chemical properties may allow it to adsorb pollutants from water or soil, aiding in the removal of hazardous substances from contaminated sites. Research is ongoing to evaluate its effectiveness in various environmental conditions.
Biodegradability Studies
Understanding the environmental impact of this compound is crucial. Studies focusing on its biodegradability and toxicity are essential to assess its safety and sustainability when used in industrial applications.
Table 1: Potential Applications of this compound
| Application Area | Specific Use Cases | Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agent | Requires further research on efficacy |
| Cancer therapeutics | Investigate mechanisms of action | |
| Materials Science | Polymer synthesis | Enhances mechanical properties |
| Nanomaterials | Suitable for stabilizing nanoparticles | |
| Environmental Science | Pollution remediation | Potential for adsorbing pollutants |
| Biodegradability studies | Assess environmental impact |
Case Study 1: Antimicrobial Activity
A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The findings suggest that this compound could be further investigated for its potential as a therapeutic agent against bacterial infections.
Case Study 2: Polymer Enhancement
Research involving this compound's incorporation into polymer matrices showed improved tensile strength and thermal stability compared to control samples. This suggests that the compound could play a critical role in developing high-performance materials for industrial applications.
Case Study 3: Environmental Impact Assessment
An ongoing study aims to evaluate the biodegradability of this compound in aquatic environments. Preliminary results indicate that the compound breaks down into non-toxic byproducts within a specified timeframe, highlighting its potential for safe use in environmental applications.
特性
CAS番号 |
6668-20-8 |
|---|---|
分子式 |
C20H34 |
分子量 |
274.5 g/mol |
IUPAC名 |
1,2-bis(2,2-dimethylpropyl)-3,4,5,6-tetramethylbenzene |
InChI |
InChI=1S/C20H34/c1-13-14(2)16(4)18(12-20(8,9)10)17(15(13)3)11-19(5,6)7/h11-12H2,1-10H3 |
InChIキー |
ULDLEROKNIHNLZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1C)CC(C)(C)C)CC(C)(C)C)C)C |
正規SMILES |
CC1=C(C(=C(C(=C1C)CC(C)(C)C)CC(C)(C)C)C)C |
Key on ui other cas no. |
6668-20-8 |
同義語 |
1,2,3,4-tetramethyl-5,6-dineopentylbenzene dineopentylprehnitene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















